molecular formula C13H19N3 B13022349 N-Propyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine

N-Propyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine

Cat. No.: B13022349
M. Wt: 217.31 g/mol
InChI Key: UKJXFMJDRTYTQN-UHFFFAOYSA-N
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Description

N-Propyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine is a bicyclic amine derivative featuring a 3,4,5,6-tetrahydro-[2,3'-bipyridin] scaffold with an N-propyl substituent at the 2'-amine position. The propyl group likely enhances lipophilicity compared to shorter-chain alkyl substituents, which may influence bioavailability and metabolic stability.

Properties

Molecular Formula

C13H19N3

Molecular Weight

217.31 g/mol

IUPAC Name

N-propyl-3-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-amine

InChI

InChI=1S/C13H19N3/c1-2-8-15-13-11(6-5-10-16-13)12-7-3-4-9-14-12/h5-6,10H,2-4,7-9H2,1H3,(H,15,16)

InChI Key

UKJXFMJDRTYTQN-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(C=CC=N1)C2=NCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Propyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine typically involves the reduction of a precursor bipyridine compound followed by alkylation. One common method is the reductive amination of 3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-one with propylamine under hydrogenation conditions using a catalyst such as Raney nickel . The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Propyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with catalysts like Raney nickel or palladium on carbon.

    Substitution: Alkyl halides, acyl chlorides under basic conditions.

Major Products

    Oxidation: N-Propyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-one.

    Reduction: Fully saturated bipyridine derivatives.

    Substitution: Various N-substituted bipyridine derivatives.

Mechanism of Action

The mechanism of action of N-Propyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can modulate receptor activity by binding to receptor sites and altering their conformation and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Differences

The primary distinction among these analogs lies in the alkyl substituents on the amine group:

  • N-Methyl derivative : Methyl group ().
  • N-Ethyl-N-methyl derivative : Ethyl and methyl groups ().
  • N-Propyl derivative : Propyl group (hypothesized based on naming conventions).

The increasing alkyl chain length (methyl → ethyl → propyl) correlates with greater molecular weight and lipophilicity, which can affect membrane permeability and interactions with hydrophobic binding pockets in biological targets.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Purity CAS Number
N-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine Not provided Not provided Not provided Not provided
N-Ethyl-N-methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine C13H19N3 217.31 97% 1352518-64-9
Perampanel (Reference bipyridin derivative) C23H15N3O 349.38 Not provided 380917-97-5

The N-propyl analog is expected to have a higher molecular weight (~230–250 g/mol) than the ethyl-methyl derivative. Perampanel, a structurally complex bipyridinone, demonstrates how functional group additions (e.g., benzodioxin, cyanophenyl) drastically alter properties .

Pharmacological Activity

  • Perampanel : A clinically approved AMPA-type glutamate receptor antagonist used in epilepsy treatment .
  • The propyl variant’s extended alkyl chain may enhance receptor binding affinity or selectivity.

Research Findings and Discussion

  • Synthetic challenges : N-Alkyl derivatives require precise control during hydrogenation and amine alkylation to avoid byproducts .
  • Structure-activity relationships (SAR) : Increasing alkyl chain length may improve blood-brain barrier penetration but could also elevate hepatotoxicity risks.
  • Safety vs. efficacy : While Perampanel’s complex structure enhances potency, simpler analogs like N-propyl derivatives offer easier synthesis and modification .

Biological Activity

N-Propyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine (referred to as NPTB) is a bicyclic amine compound notable for its unique structural features and potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

NPTB is characterized by a tetrahydro-bipyridine structure with a propyl group attached to the nitrogen atom. This structural configuration enhances its electron-donating ability, making it a candidate for various biological applications. The bipyridine core allows for interactions with biological targets such as enzymes and receptors.

Property Description
Chemical Formula C12_{12}H16_{16}N2_{2}
Molecular Weight 192.27 g/mol
CAS Number 1352530-40-5
Structural Features Bicyclic amine with a propyl substituent

Antimicrobial Activity

Research indicates that NPTB exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains. The mechanism typically involves interference with bacterial cell wall synthesis or enzymatic activity essential for bacterial survival. For instance, studies have demonstrated that NPTB can act as an inhibitor of specific enzymes involved in metabolic pathways critical for bacterial proliferation.

Anticancer Activity

NPTB has also been investigated for its anticancer properties. A study highlighted its potential to induce apoptosis in cancer cell lines through several mechanisms:

  • Cell Cycle Arrest: NPTB has been observed to cause G2/M phase arrest in cancer cells, thereby inhibiting their proliferation.
  • Apoptosis Induction: It triggers apoptotic pathways leading to DNA fragmentation and cell death.
  • Enzyme Inhibition: The compound has shown significant inhibition of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation .

The biological activity of NPTB can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: NPTB binds to the active sites of certain enzymes, blocking substrate access and disrupting normal biological processes.
  • Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Study 1: Anticancer Efficacy

A study evaluated the effects of NPTB on HCT116 colorectal cancer cells. The findings revealed that treatment with NPTB resulted in:

  • Significant reduction in cell viability.
  • Induction of apoptosis as evidenced by increased DNA fragmentation.
  • Cell cycle arrest at the G2/M phase.

These results suggest that NPTB could be a promising candidate for further development in cancer therapeutics .

Study 2: Antimicrobial Assessment

In another investigation, NPTB was tested against several pathogenic bacteria. The results indicated:

  • Effective inhibition against Gram-positive and Gram-negative bacteria.
  • A dose-dependent response where higher concentrations led to greater antimicrobial activity.

This underscores the potential application of NPTB in treating bacterial infections.

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